Warangalone: A Comprehensive Technical Guide on its Chemical Structure and Properties
Warangalone: A Comprehensive Technical Guide on its Chemical Structure and Properties
Introduction
Warangalone, also known as Scandenolone, is a naturally occurring prenylated isoflavone that has garnered significant interest within the scientific community.[1][2] Isolated from various plant species, including those of the Erythrina and Derris genera, this compound has demonstrated a range of promising biological activities.[1][3] Its multifaceted pharmacological profile, encompassing anti-malarial, anti-inflammatory, and potential anti-cancer properties, positions it as a compelling candidate for further investigation in drug discovery and development.[1][4]
This technical guide provides a comprehensive overview of the chemical structure and properties of Warangalone. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its biological functions, the signaling pathways it modulates, and the experimental protocols used to elucidate its activities.
Chemical Structure and Properties
Warangalone possesses a characteristic isoflavone core structure, which is substituted with a prenyl group and a dimethylpyran ring. Its systematic IUPAC name is 5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one.
The key structural features of Warangalone include:
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An isoflavone backbone.
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A prenyl (3-methylbut-2-enyl) substituent.
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A dimethylpyran ring fused to the isoflavone core.
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Hydroxyl groups that contribute to its chemical reactivity and biological interactions.
A summary of the quantitative physicochemical properties of Warangalone is presented in Table 1.
Table 1: Physicochemical Properties of Warangalone
| Property | Value | Source(s) |
| Molecular Formula | C25H24O5 | [1] |
| Molecular Weight | 404.46 g/mol | [1] |
| CAS Number | 4449-55-2 | [1] |
| Appearance | Pale yellowish needles/crystal | [1] |
| Melting Point | 163-164 °C | [1] |
| Solubility | Soluble in DMSO and methanol | [1] |
Biological Activities
Warangalone exhibits a diverse array of biological activities, which are of significant interest for therapeutic applications.
Anti-malarial Activity
Warangalone has demonstrated notable efficacy against the malaria parasite, Plasmodium falciparum. It has shown activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of the parasite.[1] The anti-malarial potency of Warangalone is summarized in Table 2.
Table 2: Anti-malarial Activity of Warangalone
| P. falciparum Strain | IC50 (µg/mL) | Source(s) |
| 3D7 (chloroquine-sensitive) | 4.8 | [1] |
| K1 (chloroquine-resistant) | 3.7 | [1] |
Anti-inflammatory Activity
Warangalone has been shown to possess significant anti-inflammatory properties. It has been demonstrated to be effective in animal models of inflammation, including phospholipase A2 (PLA2)-induced paw edema and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice.[4] This activity is, at least in part, attributed to its ability to inhibit protein kinase A (PKA).[4]
Apoptotic Activity in Cancer Cells
Recent studies have highlighted the potential of Warangalone as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. In human cervical cancer (HeLa) cells, Warangalone has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This is evidenced by an increase in the Bax/Bcl-2 ratio, a key indicator of mitochondrial-mediated apoptosis, and the subsequent activation of executioner caspases like caspase-3.[5][6]
Signaling Pathways
Warangalone exerts its biological effects by modulating specific intracellular signaling pathways.
Inhibition of Protein Kinase A (PKA) Signaling
A primary molecular target of Warangalone is the cyclic AMP-dependent protein kinase (PKA).[3] Warangalone acts as a potent and selective inhibitor of the catalytic subunit of PKA, with a reported IC50 of 3.5 µM.[7] The inhibition is non-competitive with respect to both ATP and the peptide substrate.[7] By inhibiting PKA, Warangalone can interfere with a multitude of downstream cellular processes that are regulated by this key enzyme, including gene expression, metabolism, and cell proliferation.[8] The inhibition of PKA is also linked to a decrease in the phosphorylation of the cAMP response element-binding protein (CREB), a critical transcription factor involved in cell survival and proliferation.[9]
Caption: Inhibition of the PKA signaling pathway by Warangalone.
Induction of the Intrinsic Apoptosis Pathway
Warangalone triggers apoptosis in cancer cells primarily through the intrinsic pathway, which is initiated at the mitochondria. The process involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[5][6] This shift in balance disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases (e.g., caspase-9), which in turn activate executioner caspases (e.g., caspase-3), ultimately leading to the dismantling of the cell.
Caption: Induction of the intrinsic apoptosis pathway by Warangalone.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of Warangalone.
Anti-malarial Activity: Parasite Lactate Dehydrogenase (pLDH) Assay
This assay quantifies the viability of P. falciparum by measuring the activity of the parasite-specific lactate dehydrogenase enzyme.
Caption: Workflow for the parasite lactate dehydrogenase (pLDH) assay.
Methodology:
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Synchronized cultures of P. falciparum (e.g., 3D7 or K1 strains) are plated in 96-well microtiter plates.
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Warangalone, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations in serial dilution. Control wells with no drug and with a standard anti-malarial drug (e.g., chloroquine) are included.
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The plates are incubated for 48-72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
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Following incubation, the plates are subjected to freeze-thaw cycles to lyse the erythrocytes and release the parasite lactate dehydrogenase.
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A reaction mixture containing Malstat reagent (containing lactate and 3-acetylpyridine adenine dinucleotide - APAD) and a solution of NBT/PES (nitroblue tetrazolium/phenazine ethosulfate) is added to each well.
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The pLDH enzyme catalyzes the reduction of APAD, which in turn reduces NBT to a formazan product.
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The absorbance of the formazan product is measured at 650 nm using a microplate reader.
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The percentage of parasite growth inhibition is calculated relative to the control wells, and the IC50 value is determined by plotting the inhibition percentage against the log of the drug concentration.[1]
Apoptosis Assays in HeLa Cells
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Methodology:
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HeLa cells are seeded in 6-well plates and allowed to adhere overnight.
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The cells are then treated with various concentrations of Warangalone for 24 hours.
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After treatment, the cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.
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Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
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The cells are incubated for 15 minutes at room temperature in the dark.
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The stained cells are then analyzed by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells are positive for both Annexin V-FITC and PI.
This assay uses the fluorescent probe JC-1 to assess changes in the mitochondrial membrane potential, a hallmark of early apoptosis.
Methodology:
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HeLa cells are cultured in 6-well plates and treated with Warangalone for a specified time.
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The cells are then incubated with the JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
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After incubation, the cells are washed with PBS and observed under a fluorescence microscope or analyzed by flow cytometry.
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In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
This technique is used to measure the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family.
Methodology:
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HeLa cells are treated with Warangalone for the desired time period.
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The cells are then lysed to extract total protein.
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Protein concentration is determined using a standard assay (e.g., BCA assay).
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Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked and then incubated with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin).
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After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
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The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative expression levels of the target proteins.[5][6]
Anti-inflammatory Assays in Mice
This in vivo model assesses the anti-inflammatory activity of compounds against inflammation induced by PLA2.
Methodology:
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Male Swiss albino mice are used for the experiment.
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Warangalone or a control vehicle is administered to the mice (e.g., intraperitoneally or orally) at a predetermined time before the induction of inflammation.
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Inflammation is induced by injecting a solution of phospholipase A2 (from snake venom) into the sub-plantar region of the right hind paw of each mouse. The left hind paw is injected with saline as a control.
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The volume of both hind paws is measured at various time points after the PLA2 injection using a plethysmometer.
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The percentage of inhibition of edema is calculated by comparing the paw volume of the Warangalone-treated group with that of the control group.[4]
This model evaluates the topical anti-inflammatory effects of compounds.
Methodology:
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A solution of TPA in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation. The left ear serves as a control.
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Warangalone, dissolved in the same solvent, is applied topically to the right ear either before or after the TPA application.
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After a specific period (e.g., 6 hours), the mice are euthanized, and a circular section is punched out from both ears and weighed.
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The difference in weight between the right and left ear punches is taken as a measure of the edema.
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The percentage of inhibition of edema is calculated for the Warangalone-treated group relative to the control group.[4]
Isolation and Synthesis
Isolation from Natural Sources
Warangalone is typically isolated from the stem bark of Erythrina variegata.[1] A general procedure for its isolation is as follows:
Caption: General workflow for the isolation of Warangalone.
Procedure Outline:
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The dried and powdered stem bark of Erythrina variegata is subjected to maceration with methanol at room temperature.[1]
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The methanolic extract is concentrated and then partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.[1]
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The ethyl acetate fraction, which typically shows the highest biological activity, is then subjected to vacuum liquid chromatography (VLC) over silica gel.[5]
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Fractions obtained from VLC are further purified by column chromatography on silica gel, using a gradient of solvents (e.g., n-hexane and ethyl acetate).[2]
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The fractions containing Warangalone are identified by thin-layer chromatography (TLC) and combined.
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Pure Warangalone is obtained by crystallization from a suitable solvent system (e.g., n-hexane-acetone).[1]
Synthetic Strategies
While a complete, step-by-step total synthesis of Warangalone has not been extensively detailed in a single publication, its synthesis can be approached using established methods for the construction of prenylated isoflavones. A plausible retrosynthetic analysis suggests that the isoflavone core can be constructed via methods such as the deoxybenzoin route or Suzuki-Miyaura coupling, followed by the introduction of the prenyl group.
Key Synthetic Steps may include:
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Deoxybenzoin Route: Condensation of a substituted phenylacetic acid with a substituted phenol to form a deoxybenzoin intermediate, followed by cyclization to form the isoflavone core.
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of a chromone derivative with a boronic acid to construct the isoflavone skeleton.
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Prenylation: Introduction of the prenyl group can be achieved through various methods, including electrophilic substitution with prenyl bromide or a Claisen rearrangement of an allylated precursor followed by cross-metathesis.
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Pyran Ring Formation: The dimethylpyran ring can be formed via a cyclization reaction, often involving a prenyl group and a neighboring hydroxyl group.
Further research and development are needed to establish an efficient and scalable total synthesis of Warangalone, which would be crucial for its further pharmacological evaluation and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. baranlab.org [baranlab.org]
- 4. Methanolic extract of Artemisia absinthium prompts apoptosis, enhancing expression of Bax/Bcl-2 ratio, cell cycle arrest, caspase-3 activation and mitochondrial membrane potential destruction in human colorectal cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Specific inhibition of cyclic AMP-dependent protein kinase by warangalone and robustic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cAMP-Dependent PKA Activates β2-Adrenergic Receptor Stimulation of Cytosolic Phospholipase A2 via Raf-1/MEK/ERK and IP3-Dependent Ca2+ Signaling in Atrial Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
